Rel-methyl (2S,3R)-3-phenylpyrrolidine-2-carboxylate
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Overview
Description
Rel-methyl (2S,3R)-3-phenylpyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of scientific research. Its unique stereochemistry and functional groups make it a valuable molecule for studying chemical reactions, biological interactions, and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-methyl (2S,3R)-3-phenylpyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid and pyrrolidine.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including esterification and cyclization.
Final Product: The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
Rel-methyl (2S,3R)-3-phenylpyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Rel-methyl (2S,3R)-3-phenylpyrrolidine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Research explores its potential therapeutic effects, including its role as an enzyme inhibitor or receptor agonist.
Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of Rel-methyl (2S,3R)-3-phenylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing the pathways it affects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,3R)-3-phenylpyrrolidine-2-carboxylate: A closely related compound with similar chemical properties.
Ethyl (2S,3R)-3-phenylpyrrolidine-2-carboxylate: Another analog with a different ester group.
(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid: The carboxylic acid derivative of the compound.
Uniqueness
Rel-methyl (2S,3R)-3-phenylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl (2S,3R)-3-phenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-10(7-8-13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11+/m1/s1 |
InChI Key |
RSBPLPJKAAQLFC-MNOVXSKESA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](CCN1)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1C(CCN1)C2=CC=CC=C2 |
Origin of Product |
United States |
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